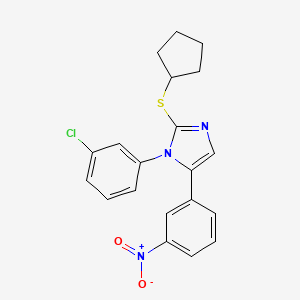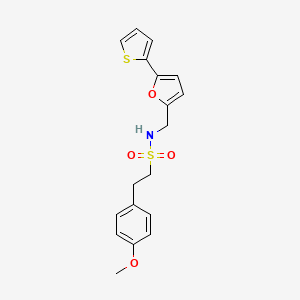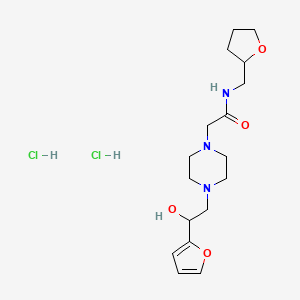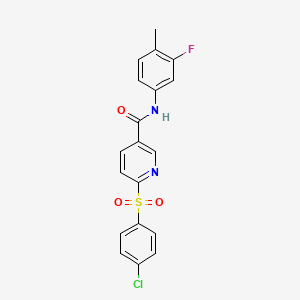![molecular formula C12H16BrNO5 B2829058 [3-(4-Bromophenoxy)propyl]methylamine oxalate CAS No. 1185414-45-2](/img/structure/B2829058.png)
[3-(4-Bromophenoxy)propyl]methylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Bromophenoxy)propyl]methylamine oxalate, also known as BPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPPM is a white powder that is soluble in water and has a molecular weight of 301.23 g/mol.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Synthesis of Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts The study by Martelli, Orena, and Rinaldi (2011) describes the synthesis of enantiomerically pure 3-aminomethylenealkanoates via a reaction involving 3-substituted (Z)-2-(bromomethyl)propenoates and (S)-1-(4-methoxyphenyl)ethylamine, mediated by cinchona alkaloids. This process highlights the potential of bromophenoxy derivatives in enantioselective synthesis, providing a pathway to chiral amines which could be analogous to applications of “[3-(4-Bromophenoxy)propyl]methylamine oxalate” in asymmetric synthesis or chiral pool synthesis (Martelli, Orena, & Rinaldi, 2011).
Antibacterial and Antioxidant Activities
Antibacterial and Antioxidant Bromophenols from Marine Algae Research by Xu et al. (2003) and Olsen et al. (2013) investigates bromophenols from marine algae, showing significant antibacterial and antioxidant activities. These studies suggest that bromophenol derivatives, potentially including “this compound,” may find applications in the development of new antibacterial agents or antioxidants, particularly those derived from natural products (Xu et al., 2003); (Olsen et al., 2013).
Pharmacokinetics and Metabolism
Non-Linear Pharmacokinetics of MDMA The study by de la Torre et al. (2000) explores the pharmacokinetics of MDMA (3,4-Methylenedioxymethamphetamine), a compound structurally similar to amphetamines and potentially related to “this compound” in terms of metabolic pathways. It discusses the non-linear pharmacokinetics observed with MDMA, implicating the involvement of complex metabolic processes that could be relevant to understanding the metabolism of bromophenoxy derivatives in humans (de la Torre et al., 2000).
Propiedades
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6,12H,2,7-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSBXCKAGTLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)




![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)


![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

